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Introduction
Dazostinag (TAK-676) is a novel, synthetic agonist of the stimulator of interferon genes

(STING) protein, a key mediator of innate immunity.[1][2] Its ability to activate the STING

pathway, leading to the production of type I interferons and other pro-inflammatory cytokines,

has positioned it as a promising agent in immuno-oncology.[1][3] Beyond its standalone

therapeutic potential, Dazostinag is being explored as a payload for antibody-drug conjugates

(ADCs), a targeted therapeutic modality that combines the specificity of monoclonal antibodies

with the potency of cytotoxic or bioactive payloads.[4][5] This technical guide provides an in-

depth overview of the core characteristics of Dazostinag as an ADC payload, focusing on its

mechanism of action, bioconjugation strategies, and preclinical data, to inform ADC

development programs.

Dazostinag: Payload Characteristics
Dazostinag is a cyclic dinucleotide that potently activates the STING pathway.[6] As an ADC

payload, its primary function is not direct cytotoxicity, but rather the localized activation of the

immune system within the tumor microenvironment. This immunomodulatory approach
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represents a shift from traditional cytotoxic ADC payloads and offers a unique mechanism to

combat cancer.[5]

Physicochemical Properties
Property Value Reference

Molecular Formula C21H22F2N8O10P2S2 [7]

CAS Registry Number 2553413-86-6 [7]

Mechanism of Action
Upon delivery to the target cell via an ADC, Dazostinag is released and acts as a STING

agonist. This initiates a signaling cascade that results in a robust anti-tumor immune response.

Signaling Pathway
The activation of the STING pathway by Dazostinag leads to the phosphorylation of STING and

the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn,

phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to

the nucleus to induce the transcription of type I interferons (IFN-α/β).[8] This cascade also

activates the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.

[9]
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Dazostinag-mediated STING signaling pathway.

Dazostinag in ADC Development: The Case of TAK-
500
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TAK-500 is a clinical-stage ADC that utilizes Dazostinag as its payload.[4] It comprises an anti-

CCR2 antibody, a cleavable linker, and the Dazostinag payload.[10] The antibody targets C-C

chemokine receptor 2 (CCR2), which is expressed on various immune cells, including myeloid

cells within the tumor microenvironment.[4][10] This targeted delivery aims to enhance the

therapeutic window of the STING agonist by concentrating its activity within the tumor.[6]

Linker and Conjugation Chemistry
The linker in TAK-500 is a critical component that ensures stability in circulation and efficient

payload release within the target cell. It is a self-immolative, maleimide-containing, protease-

cleavable peptide linker (Val-Ala).[10][11] This type of linker is designed to be cleaved by

lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment

of cancer cells.[11]

The linker is attached to the adenine moiety of Dazostinag via a self-immolative spacer.[11]

The conjugation to the anti-CCR2 antibody is achieved through stochastic cysteine

conjugation, which involves the reduction of interchain disulfide bonds in the antibody to

generate free thiol groups for linker attachment.[7][11] This process results in a heterogeneous

mixture of ADC species with a drug-to-antibody ratio (DAR) of approximately 4.[11]
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Schematic structure of the TAK-500 ADC.

Quantitative Data Summary
The following tables summarize key quantitative data for Dazostinag and Dazostinag-based

ADCs.

In Vitro Activity
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Parameter Cell Line Value Reference

STING Activation

(EC50)

THP1 cells with R232

variant of human

STING

0.068 nM (for ADC-1,

a Dazostinag linker-

payload)

[12]

STING Activation

(EC50)

CCR2-overexpressing

THP-1 cells
< 1 nM (for TAK-500) [2]

Receptor Occupancy

(EC50) in human

whole blood

Human whole blood
1.757 ± 0.524 µg/mL

(for TAK-500)
[13]

Receptor Occupancy

(EC50) in murine

whole blood

Murine whole blood
1.386 ± 1.151 µg/mL

(for TAK-500)
[13]

In Vitro and In Vivo Stability & Pharmacokinetics
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Parameter Matrix/Model Value Reference

Half-life (t1/2) in rat

liver tritosomes
Rat liver tritosomes

2.4 hr (for ADC-1, a

Dazostinag linker-

payload at 121 µM)

[12]

Plasma Stability
Human, primate, and

mouse plasma

Stable (for ADC-1 at

10 µg/mL for 0-96 hr)
[5]

Half-life (t1/2) in mice
Balb/C mice with

CT26-GCC tumors

33 h (for ADC-1 at 0.1

mg/kg, single dose)
[12]

AUC(last) in mice
Balb/C mice with

CT26-GCC tumors

51432 h·nM (for ADC-

1 at 0.1 mg/kg, single

dose)

[12]

mTAK-500 Total

Antibody Half-life

(T1/2)

MC38 tumor-bearing

mice
92 h [2]

mTAK-500

Conjugated Payload

Half-life (T1/2)

MC38 tumor-bearing

mice
64 h [2]

TAK-500 Total

Antibody Half-life

(T1/2)

Naïve mice 59 h [2]

TAK-500 Conjugated

Payload Half-life

(T1/2)

Naïve mice 36 h [2]

In Vivo Efficacy
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Model Treatment Outcome Reference

Balb/C mice with

GCC-expressing

CT26 colon carcinoma

Dazostinag (ADC-1)

at 50 µg/kg and 100

µg/kg, single i.v. dose

Significant tumor

growth inhibition
[12]

Syngeneic mouse

models with CCR2

expressing

intratumoral myeloid

cells

mTAK-500

Prominent anti-tumor

activity and enhanced

survival

[4]

Key Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these

findings. Below are summaries of key methodologies.

In Vitro STING Activation Assay
This assay is used to determine the potency of Dazostinag or its ADC in activating the STING

pathway.

Cell Line: THP-1 dual reporter cells, which are engineered to express a secreted luciferase

reporter gene under the control of an IRF-inducible promoter, are often used.[9][14]

Treatment: Cells are treated with serial dilutions of Dazostinag, the ADC, or a control

compound.

Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for STING

activation and reporter gene expression.[15]

Detection: The amount of luciferase in the cell supernatant is quantified using a luminometer.

[15]

Analysis: The EC50 value, representing the concentration at which 50% of the maximal

response is achieved, is calculated from the dose-response curve.
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In Vitro STING Activation Assay Workflow
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Workflow for in vitro STING activation assay.

Receptor Occupancy (RO) Assay
This assay quantifies the binding of the ADC to its target receptor on the cell surface.

Sample: Fresh whole blood is typically used.[16]

Treatment: Blood samples are incubated with varying concentrations of the ADC.

Staining: Cells are then stained with a fluorescently labeled antibody that competes with the

ADC for binding to the target receptor (free receptor format) or a fluorescently labeled anti-

drug antibody that binds to the ADC already bound to the receptor (drug-occupied receptor

format).[16][17]

Flow Cytometry: The fluorescence intensity of the target cell population is measured by flow

cytometry.

Analysis: The percentage of receptor occupancy is calculated based on the fluorescence

signal relative to control samples. The EC50 for receptor binding is then determined.[18]

In Vivo Pharmacokinetics Study
This study determines the absorption, distribution, metabolism, and excretion (ADME)

properties of the ADC.

Animal Model: Relevant animal models, such as mice bearing tumors that express the target

antigen, are used.[19]
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Dosing: A single intravenous dose of the ADC is administered.[19]

Sample Collection: Blood samples are collected at various time points post-injection.

Analysis: The concentrations of total antibody, conjugated payload, and free payload in the

plasma are determined using methods like ligand-binding assays (LBA) or liquid

chromatography-mass spectrometry (LC-MS).[20]

Pharmacokinetic Parameters: Key parameters such as half-life (t1/2), area under the curve

(AUC), clearance (CL), and volume of distribution (Vss) are calculated.[2]

Conclusion
Dazostinag presents a compelling payload for the development of novel immunomodulatory

ADCs. Its well-defined mechanism of action through STING activation offers a distinct

therapeutic strategy compared to traditional cytotoxic payloads. The successful development of

TAK-500 demonstrates the feasibility of conjugating Dazostinag to an antibody to achieve

targeted delivery and potent, localized immune activation. The quantitative data and

experimental protocols outlined in this guide provide a foundational resource for researchers

and drug developers seeking to leverage the unique characteristics of Dazostinag in their ADC

programs. Further investigation into optimizing linker chemistry, DAR, and combination

strategies will be crucial in fully realizing the therapeutic potential of Dazostinag-based ADCs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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